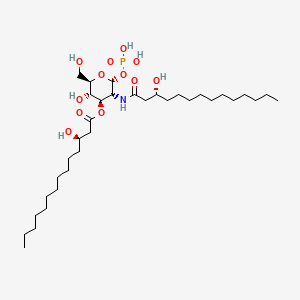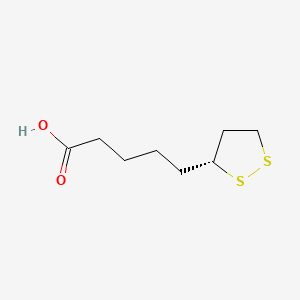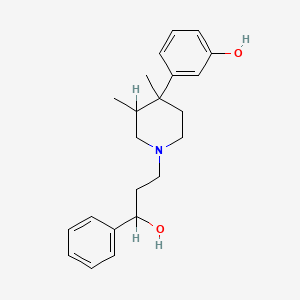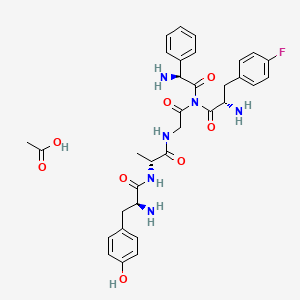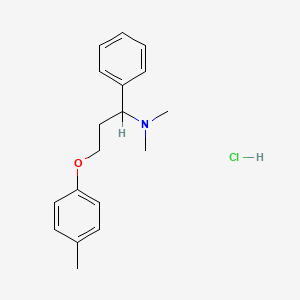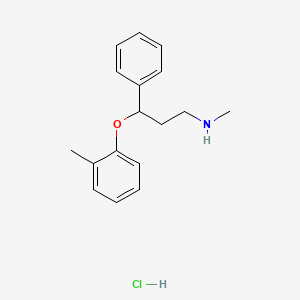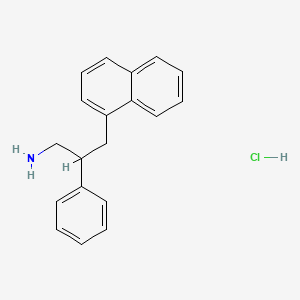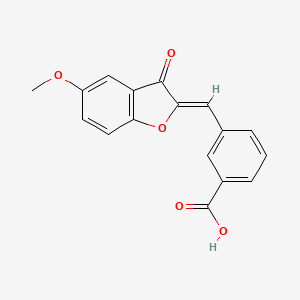![molecular formula C19H28N4O3 B1675639 1-[5-Éthyl-2-hydroxy-4-[[6-méthyl-6-(1H-tétrazol-5-YL)heptyl]oxy]phényl]éthanone CAS No. 117690-79-6](/img/structure/B1675639.png)
1-[5-Éthyl-2-hydroxy-4-[[6-méthyl-6-(1H-tétrazol-5-YL)heptyl]oxy]phényl]éthanone
Vue d'ensemble
Description
LY255283 est un composé chimique connu pour son rôle d'antagoniste du récepteur de la leucotriène B4. Il est principalement utilisé dans la recherche scientifique pour étudier les effets physiologiques et de signalisation cellulaire des récepteurs de la leucotriène B4. Le composé a une formule moléculaire de C19H28N4O3 et un poids moléculaire de 360,45 g/mol .
Applications De Recherche Scientifique
LY255283 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used to study the binding and activity of leukotriene B4 receptors.
Biology: Employed in research on cell signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in conditions involving inflammation and immune responses
Mécanisme D'action
Target of Action
The primary target of 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone, also known as LY255283, is the leukotriene B4 (LTB4) receptor, specifically the BLT2 subtype . The LTB4 receptor plays a crucial role in inflammatory responses, and its activation can lead to various physiological effects.
Mode of Action
LY255283 acts as a competitive antagonist at the LTB4 receptor . It binds to the receptor, preventing LTB4 from attaching and activating the receptor. This inhibition can reduce the physiological effects typically induced by LTB4.
Biochemical Pathways
The antagonistic action of LY255283 on the LTB4 receptor affects the leukotriene signaling pathway . By preventing the activation of the LTB4 receptor, LY255283 can inhibit the downstream effects of this pathway, which include inflammatory responses and potentially the invasiveness of certain cancer cells .
Result of Action
The antagonistic action of LY255283 on the LTB4 receptor can lead to a reduction in inflammatory responses . Additionally, studies have shown that LY255283 can significantly suppress the invasiveness of highly aggressive bladder cancer cells .
Analyse Biochimique
Biochemical Properties
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone interacts with the leukotriene B4 (LTB4) receptor (BLT2), displacing [3H]LTB4 from its binding site on the lung membrane . The nature of this interaction is competitive, with a pKi value of 7.0 .
Cellular Effects
In cellular processes, 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone has been shown to significantly suppress the invasiveness of highly aggressive 253 J-BV bladder cancer cells . This effect is observed when the compound is applied at concentrations of 5 or 10 μM for 7 days .
Molecular Mechanism
The molecular mechanism of action of 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone involves its binding to the LTB4 receptor (BLT2). This binding competitively inhibits the action of LTB4, reducing contractile responses of lung parenchyma to LTB4 .
Temporal Effects in Laboratory Settings
The effects of 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone change over time in laboratory settings. For example, after 7 days of treatment with this compound, there is a significant reduction in the invasiveness of 253 J-BV bladder cancer cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du LY255283 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de l'introduction de groupes fonctionnels. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non divulguées publiquement dans leur intégralité. il est connu que la synthèse implique l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée .
Méthodes de production industrielle
Les méthodes de production industrielle du LY255283 ne sont pas largement documentées, car le composé est principalement utilisé à des fins de recherche. La production implique généralement des techniques de synthèse organique standard, y compris des étapes de purification et de caractérisation pour garantir une pureté et une qualité élevées .
Analyse Des Réactions Chimiques
Types de réactions
LY255283 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : LY255283 peut être réduit à l'aide d'agents réducteurs appropriés.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
LY255283 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications, on peut citer :
Chimie : Utilisé pour étudier la liaison et l'activité des récepteurs de la leucotriène B4.
Biologie : Utilisé dans la recherche sur les voies de signalisation cellulaire et les interactions réceptrices.
Médecine : Etudié pour ses effets thérapeutiques potentiels dans les affections impliquant l'inflammation et les réponses immunitaires
Mécanisme d'action
LY255283 agit comme un antagoniste compétitif des récepteurs de la leucotriène B4, plus précisément le récepteur BLT2. Il inhibe la liaison de la leucotriène B4 à son récepteur, bloquant ainsi les voies de signalisation en aval. Cette action réduit la réponse inflammatoire et a des implications thérapeutiques potentielles dans des affections telles que l'asthme et d'autres maladies inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
LY255582 : Un autre antagoniste du récepteur de la leucotriène B4 avec des propriétés similaires.
AA92593 : Un composé ayant une activité antagoniste du récepteur similaire.
CP 532623 : Connu pour son rôle dans la recherche sur les récepteurs de la leucotriène
Unicité
LY255283 est unique en raison de sa forte sélectivité pour le récepteur BLT2, avec une valeur IC50 d'environ 100 nM. Cette sélectivité en fait un outil précieux dans la recherche pour étudier les effets spécifiques de l'antagonisme du récepteur de la leucotriène B4 .
Propriétés
IUPAC Name |
1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-5-14-11-15(13(2)24)16(25)12-17(14)26-10-8-6-7-9-19(3,4)18-20-22-23-21-18/h11-12,25H,5-10H2,1-4H3,(H,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGXJPFHTHQNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151872 | |
| Record name | LY 255283 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117690-79-6 | |
| Record name | LY 255283 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117690796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 255283 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-255283 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H037W1I5AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


